molecular formula C12H12F3NO2 B1472613 2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde CAS No. 1446818-58-1

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde

Cat. No. B1472613
CAS RN: 1446818-58-1
M. Wt: 259.22 g/mol
InChI Key: CNYHXGWMOXZFSK-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde (MTFB) is an important organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. MTFB is a highly reactive compound and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic synthesis in order to promote the formation of desired products. Additionally, it has been investigated for its potential to be used in drug delivery systems, as a preservative, and as a reagent for the detection of certain compounds.

Scientific Research Applications

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it has been used as a catalyst in organic synthesis, as a reagent for the detection of certain compounds, and as a preservative. It has also been investigated for its potential to be used in drug delivery systems, as well as for its ability to catalyze the hydrolysis of esters.

Mechanism of Action

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde is a highly reactive compound and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in organic synthesis in order to promote the formation of desired products. The mechanism of action of this compound involves the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. The reaction is catalyzed by a strong base such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. It also has antimicrobial properties, which makes it useful in the preservation of food. Additionally, it has been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a highly toxic compound and should be handled with care. Additionally, it is important to use proper safety protocols when working with this compound in the laboratory.

Future Directions

2-(Morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde has a wide range of potential applications in various scientific fields. For example, it could be used in the synthesis of pharmaceuticals and dyes, as a catalyst in organic synthesis, and as a preservative. Additionally, it has been investigated for its potential to be used in drug delivery systems and as a reagent for the detection of certain compounds. Additionally, further research could be done to investigate its potential for use in the treatment of various diseases, such as cancer. Finally, further research could be done to investigate the biochemical and physiological effects of this compound on different organisms.

properties

IUPAC Name

2-morpholin-4-yl-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-2-1-9(8-17)11(7-10)16-3-5-18-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYHXGWMOXZFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.90 g, 9.89 mmol, 1.00 equiv), morpholine (1.30 g, 14.9 mmol, 1.51 equiv), potassium carbonate (3.45 g, 25.0 mmol, 2.52 equiv), and dimethyl sulfoxide (20 mL). The resulting solution was stirred overnight at 100° C. in an oil bath and diluted with H2O (30 mL). The resulting solution was extracted with dichloromethane (2×20 mL) and the organic layers were combined, washed with H2O (3×20 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/5) to yield 1.06 g (41% yield) of 2-(morpholin-4-yl)-4-(trifluoromethyl)benzaldehyde as yellow oil. LCMS (ESI, m/z): 260 [M+H]+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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